molecular formula C24H21N5O4S2 B2981355 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868377-85-9

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2981355
CAS RN: 868377-85-9
M. Wt: 507.58
InChI Key: NEIIFPRPXLBYOF-PNHLSOANSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C24H21N5O4S2 and its molecular weight is 507.58. The purity is usually 95%.
BenchChem offers high-quality 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystallization Studies

  • Synthesis and Influence on Crystallization : Compounds similar to the one , involving benzothiazole and sulfamoyl groups, have been studied for their impact on the crystallization of drugs like sulfathiazole and sulfapyridine. These compounds demonstrated selective inhibition of certain polymorphs, indicating their potential role in tailor-made additives for pharmaceutical applications (Lawrence, McAuliffe, & Moynihan, 2010).

Anticancer Research

  • Pro-Apoptotic Indapamide Derivatives : Research involving similar chemical structures has led to the synthesis of derivatives showing pro-apoptotic activity in cancer cell lines, suggesting potential applications in anticancer treatments (Yılmaz et al., 2015).

Antimicrobial and Antitumor Activities

  • Synthesis of Bisamides Compounds : Studies on bisamides compounds containing methoxy and benzothiazole, similar to the compound , have shown that some exhibit anti-CMV activities and antitumor activity, indicating their potential in antimicrobial and cancer research (Zheng Yuguoa, 2012).

Polymer Synthesis

  • Aromatic Polyamides with S‐triazine Rings : The incorporation of benzothiazole and sulfamoyl groups in polymers has been explored for the synthesis of aromatic polyamides, demonstrating the versatility of these compounds in polymer science (Sagar et al., 1997).

Enzyme Inhibition

  • Inhibition of Carbonic Anhydrase Isoforms : Compounds similar to the one have been investigated for their inhibitory effects on human carbonic anhydrase isoforms, suggesting potential therapeutic applications in conditions related to enzyme dysregulation (Supuran, Maresca, Gregáň, & Remko, 2013).

Fungicidal Activity

  • Bis(2-arylcarbonylamino-1H-benzimidazol-5-yl) Sulfones : Research into similar compounds has led to the development of substances with fungicidal activity, highlighting the agricultural and pharmaceutical potential of such chemicals (Pilyugin et al., 2008).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4S2/c1-3-15-29-22-20(33-2)7-4-8-21(22)34-24(29)27-23(30)18-9-11-19(12-10-18)35(31,32)28(16-5-13-25)17-6-14-26/h1,4,7-12H,5-6,15-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIIFPRPXLBYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

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